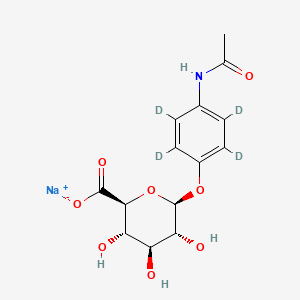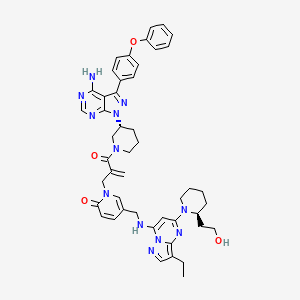
Topoisomerase I inhibitor 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase I inhibitor 11 is a compound that targets the enzyme topoisomerase I, which is crucial for DNA replication, transcription, and repair. By inhibiting this enzyme, the compound interferes with the DNA replication process, leading to DNA damage and cell death. This makes it a valuable tool in cancer treatment, as it can selectively target rapidly dividing cancer cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase I inhibitor 11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the construction of the main scaffold of the molecule through a series of organic reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Final coupling reactions: The final steps involve coupling the core structure with other molecular fragments to complete the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Topoisomerase I inhibitor 11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
Topoisomerase I inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the role of topoisomerase I in DNA replication and repair.
Biology: Employed in research to understand the cellular mechanisms of DNA damage and repair.
Medicine: Utilized in cancer research and treatment, particularly in targeting rapidly dividing cancer cells.
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
作用机制
Topoisomerase I inhibitor 11 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, which ultimately results in cell death. The molecular targets and pathways involved include the inhibition of DNA replication and the activation of DNA damage response pathways.
相似化合物的比较
Similar Compounds
Some similar compounds include:
Irinotecan: A widely used topoisomerase I inhibitor in cancer therapy.
Topotecan: Another topoisomerase I inhibitor used in the treatment of various cancers.
Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived.
Uniqueness
Topoisomerase I inhibitor 11 is unique in its specific binding affinity and selectivity for topoisomerase I. It may also have distinct pharmacokinetic properties and a different spectrum of activity compared to other similar compounds.
属性
分子式 |
C47H52N12O4 |
|---|---|
分子量 |
849.0 g/mol |
IUPAC 名称 |
1-[2-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]prop-2-enyl]-5-[[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]pyridin-2-one |
InChI |
InChI=1S/C47H52N12O4/c1-3-33-26-52-59-39(24-40(53-45(33)59)57-22-8-7-10-35(57)20-23-60)49-25-32-14-19-41(61)56(28-32)27-31(2)47(62)55-21-9-11-36(29-55)58-46-42(44(48)50-30-51-46)43(54-58)34-15-17-38(18-16-34)63-37-12-5-4-6-13-37/h4-6,12-19,24,26,28,30,35-36,49,60H,2-3,7-11,20-23,25,27,29H2,1H3,(H2,48,50,51)/t35-,36+/m0/s1 |
InChI 键 |
ZSEQRDBTVLOVPP-MPQUPPDSSA-N |
手性 SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN(C(=O)C=C3)CC(=C)C(=O)N4CCC[C@H](C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)N9CCCC[C@H]9CCO |
规范 SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=CN(C(=O)C=C3)CC(=C)C(=O)N4CCCC(C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N)N9CCCCC9CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
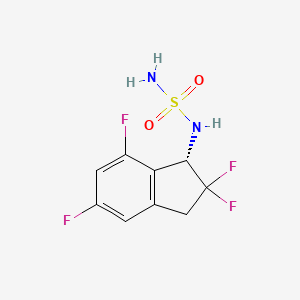


![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
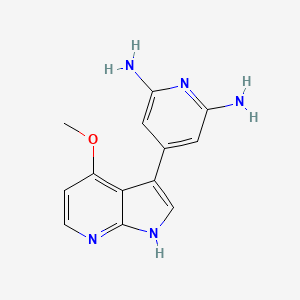
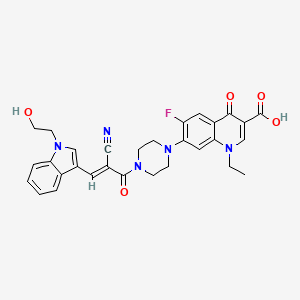
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
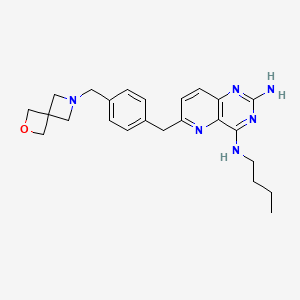

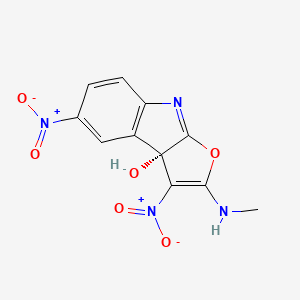
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

